1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione is a synthetic organic compound that features both an aziridine ring and an indole moiety. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor with a nitrogen source under basic conditions.
Indole Functionalization: The indole moiety can be introduced through a variety of methods, such as Fischer indole synthesis or through the use of indole derivatives.
Coupling Reactions: The final step involves coupling the aziridine and indole components under suitable conditions, often using a catalyst.
Industrial Production Methods
Industrial production methods for such compounds generally involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine ring and indole moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized indole derivatives, while substitution reactions could produce a variety of substituted aziridine-indole compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes due to its structural features.
Medicine: Possible applications in drug development, particularly in designing compounds with anticancer or antimicrobial properties.
Industry: Use in the production of specialty chemicals or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione would depend on its specific interactions with biological targets. Generally, compounds with aziridine and indole groups can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethanone: A similar compound with a ketone group instead of a dione.
1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethanol: A similar compound with an alcohol group.
Uniqueness
1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione is unique due to the presence of both the aziridine ring and the indole moiety, which can confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.
Properties
CAS No. |
33866-75-0 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C12H10N2O2/c15-11(12(16)14-5-6-14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2 |
InChI Key |
JJSMTUKHOAKIDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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